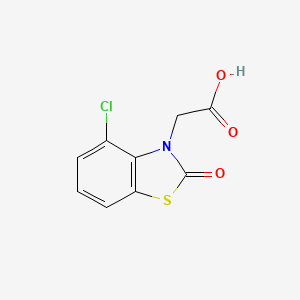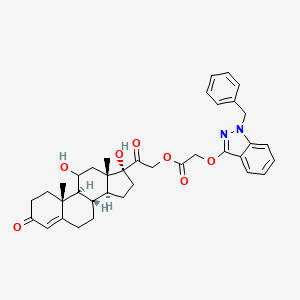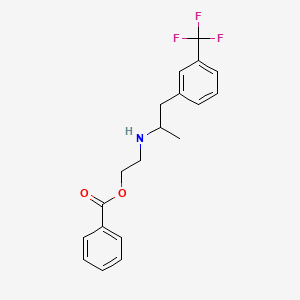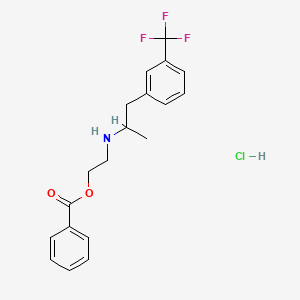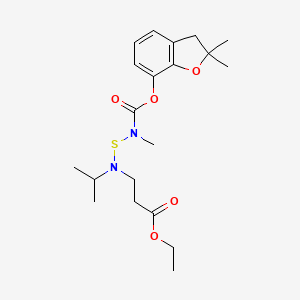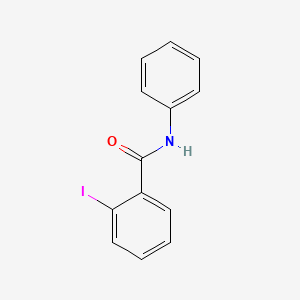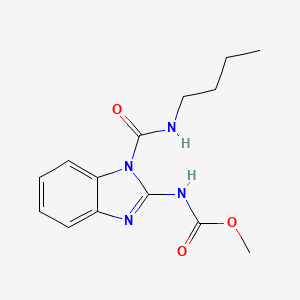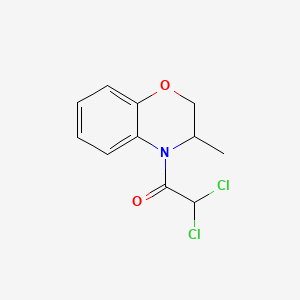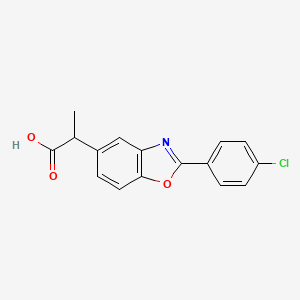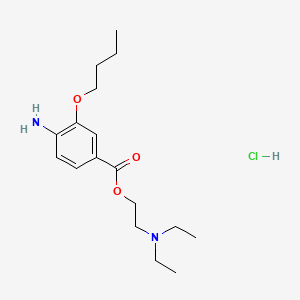
盐酸布propion
概述
描述
Bupropion hydrobromide is a compound primarily used as an antidepressant and smoking cessation aid. It is a norepinephrine-dopamine reuptake inhibitor (NDRI) that helps manage major depressive disorder, seasonal affective disorder, and aids in smoking cessation . Bupropion hydrobromide is marketed under various brand names, including Wellbutrin and Zyban .
科学研究应用
Bupropion hydrobromide has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for method development and quality control.
Biology: Studied for its effects on neurotransmitter systems, particularly norepinephrine and dopamine.
Medicine: Widely used in the treatment of major depressive disorder, seasonal affective disorder, and as an aid for smoking cessation.
Industry: Utilized in the pharmaceutical industry for the production of antidepressant medications.
作用机制
Bupropion hydrobromide exerts its effects by inhibiting the reuptake of norepinephrine and dopamine, thereby increasing their levels in the synaptic cleft and prolonging their action within the neuronal synapse . It binds to the norepinephrine transporter (NET) and the dopamine transporter (DAT), which are its primary molecular targets . Additionally, bupropion acts as an antagonist of several nicotinic acetylcholine receptors, contributing to its effectiveness in smoking cessation .
安全和危害
未来方向
Bupropion hydrobromide is currently being studied for its efficacy and safety in adolescents and children with Major Depressive Disorder . It is also being considered for off-label uses such as anti-depressant-induced sexual dysfunction, attention-deficit/hyperactivity disorder (ADHD), depression associated with bipolar disorder, and obesity .
生化分析
Biochemical Properties
Bupropion hydrobromide exerts its pharmacological effects by weakly inhibiting the enzymes involved in the uptake of the neurotransmitters norepinephrine and dopamine from the synaptic cleft, therefore prolonging their duration of action within the neuronal synapse and the downstream effects of these neurotransmitters . More specifically, bupropion hydrobromide binds to the norepinephrine transporter (NET) and the dopamine transporter (DAT) .
Cellular Effects
Bupropion hydrobromide’s effects on cells are primarily related to its impact on neurotransmitter uptake. By inhibiting the reuptake of norepinephrine and dopamine, it increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling . This can influence various cellular processes, including cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of action of bupropion hydrobromide involves the inhibition of neurotransmitter reuptake. It binds to the norepinephrine transporter (NET) and the dopamine transporter (DAT), inhibiting their function and leading to an increase in the concentration of these neurotransmitters in the synaptic cleft .
Temporal Effects in Laboratory Settings
It is known that bupropion hydrobromide has a half-life of 11–21 hours , indicating that its effects can persist for a significant period after administration.
Dosage Effects in Animal Models
In animal models, bupropion hydrobromide at a dose of 40 mg/kg significantly reduced acetic acid-induced abdominal writhes and also was effective in suppression of formalin-induced behavior and showed significant analgesia in hot plate test .
Metabolic Pathways
Bupropion hydrobromide is metabolized extensively in the liver by the cytochrome P450 enzyme CYP2B6, producing three major active metabolites: hydroxybupropion, threohydrobupropion, and erythrohydrobupropion .
Transport and Distribution
It is known that bupropion hydrobromide has a volume of distribution of approximately 20–47 L/kg, indicating that it is widely distributed in the body .
Subcellular Localization
Given its mechanism of action, it is likely that bupropion hydrobromide is localized to the synaptic cleft in neurons, where it can interact with the norepinephrine and dopamine transporters .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of bupropion hydrobromide involves several steps. One method starts with m-chloropropiophenone as a raw material, which undergoes bromination with sodium bromide, sulfuric acid, and hydrogen peroxide in a water-halohydrocarbon solvent to prepare a bromide intermediate. This intermediate is then reacted with tert-butylamine to produce bupropion . The final step involves converting bupropion to its hydrobromide salt form.
Industrial Production Methods
Industrial production of bupropion hydrobromide involves heating bupropion hydrobromide crystal I or a mixture of crystal I and crystal II to 150-210°C for 0.5 to 10 hours, followed by cooling to room temperature. This method ensures the conversion of the raw material into the desired crystal form without producing new impurities .
化学反应分析
Types of Reactions
Bupropion hydrobromide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Common reagents used in these reactions include sodium bromide, sulfuric acid, hydrogen peroxide, and tert-butylamine . The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathways.
Major Products Formed
The major products formed from these reactions include bupropion and its hydrobromide salt form. During degradation, bupropion can form metabolites such as hydroxybupropion, threohydrobupropion, and erythrohydrobupropion .
相似化合物的比较
Bupropion hydrobromide is unique compared to other antidepressants due to its lack of serotonergic effects and its minimal impact on histamine or adrenaline receptors . This results in a more tolerable side effect profile, with lower risks of sexual dysfunction, sedation, and weight gain compared to selective serotonin reuptake inhibitors (SSRIs) and tricyclic antidepressants (TCAs) .
Similar Compounds
Duloxetine (Cymbalta): A serotonin-norepinephrine reuptake inhibitor (SNRI) used for depression and anxiety.
Sertraline (Zoloft): A selective serotonin reuptake inhibitor (SSRI) used for depression, anxiety, and other mood disorders.
Venlafaxine (Effexor): Another SNRI used for depression and anxiety.
Bupropion hydrobromide stands out due to its unique mechanism of action and favorable side effect profile, making it a valuable option for patients who do not respond well to other antidepressants.
属性
IUPAC Name |
2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-one;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO.BrH/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10;/h5-9,15H,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTCENNATOVXKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20920317 | |
| Record name | 2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-one--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20920317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
905818-69-1 | |
| Record name | Bupropion hydrobromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=905818-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bupropion hydrobromide [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0905818691 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-one--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20920317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BUPROPION HYDROBROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E70G3G5863 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

